L-3-Hydroxy-N-methylmorphinan dihydrate is a chemical compound with the molecular formula C21H29NO7 and a molecular weight of 407.5 g/mol. It is known for its analgesic properties and is structurally related to morphine, functioning primarily as an opioid analgesic. This compound is recognized for its potential in pain management and has been studied for its pharmacological effects on various receptor subtypes, including the mu-opioid receptor.
L-3-Hydroxy-N-methylmorphinan dihydrate is derived from the synthesis of levorphanol, which itself is produced from levomethorphan hydrobromide through specific chemical reactions involving demethylation. The compound is available commercially and is utilized in various pharmaceutical applications due to its analgesic properties .
This compound falls under the category of opioid analgesics, which are substances that act on the nervous system to relieve pain. It is classified as a morphinan derivative, sharing structural similarities with other opioids such as morphine and codeine.
The synthesis of L-3-Hydroxy-N-methylmorphinan dihydrate typically involves several key steps:
The synthesis must be conducted under controlled conditions to ensure the purity and yield of the final product. Rigorous quality control measures are implemented during industrial production to maintain standards suitable for pharmaceutical use .
The molecular structure of L-3-Hydroxy-N-methylmorphinan dihydrate can be represented by its IUPAC name: (2R,3R)-2,3-dihydroxybutanedioic acid; (1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol.
L-3-Hydroxy-N-methylmorphinan dihydrate can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution often involves alkyl halides or acyl chlorides under basic or acidic conditions .
L-3-Hydroxy-N-methylmorphinan dihydrate primarily acts as an agonist at the mu-opioid receptors in the central nervous system. This binding leads to a cascade of intracellular events that ultimately result in decreased perception of pain and an increase in pain tolerance.
The mechanism involves:
This process contributes to its analgesic effects while also presenting risks for dependency and side effects common to opioid use .
The compound exhibits properties typical of opioids:
Relevant analyses include:
L-3-Hydroxy-N-methylmorphinan dihydrate has several scientific uses:
This compound represents a significant area of study within medicinal chemistry, particularly concerning opioid pharmacology and pain management strategies.
The morphinan scaffold—a nitrogen-containing phenanthrene derivative—constitutes the core structure of natural opiates like morphine and serves as the foundation for synthetic opioid development. Isolated by Sertürner in 1804, morphine's complex pentacyclic structure (phenanthrene nucleus, furan ring, heterocyclic amine) eluded complete synthetic replication until Gates and Tschudi's 1956 total synthesis [6] . This breakthrough enabled systematic structural modifications aimed at dissecting analgesia from adverse effects. Early efforts focused on simplifying morphine's architecture while retaining its analgesic pharmacophore. Morphinans emerged as a pivotal structural subclass, eliminating the furan ring (Ring E) and the 4,5-ether bridge (Ring D), resulting in a tetracyclic system with preserved stereochemical features essential for μ-opioid receptor (MOR) binding. The scaffold's versatility allowed targeted modifications at positions C-3 (phenolic OH), C-6 (carbonyl or hydroxy group), C-14 (hydroxy/alkoxy), and N-17 (methyl or allyl substitutions) [6]. This chemical flexibility positioned morphinans as a privileged structure in opioid drug discovery, bridging natural alkaloids and fully synthetic analgesics.
Table 1: Key Milestones in Morphinan Scaffold Development
Year | Development | Significance |
---|---|---|
1804 | Sertürner isolates morphine | First alkaloid isolation; establishes opium's active principle |
1925 | Gulland/Robinson propose morphine structure | Foundation for rational drug design of morphinans |
1926 | Kabay develops poppy straw extraction | Enables industrial-scale morphine production for derivatization [6] |
1950s | Synthesis of N-methylmorphinan | Proof-of-concept for simplified morphine-like analgesics [6] |
1956 | Gates/Tschudi achieve morphine synthesis | Enables de novo creation of novel morphinans |
L-3-Hydroxy-N-methylmorphinan dihydrate (hereafter L-3-OH-NMM) represents a critical intermediate in the historical progression from natural opiates to synthetic MOR agonists. Its development stemmed from systematic structure-activity relationship (SAR) studies on the morphinan core. Researchers recognized that the levorotatory enantiomer (L-series) of 3-hydroxy-N-methylmorphinan exhibited significantly higher analgesic potency than its dextrorotatory counterpart, underscoring the stereospecificity of opioid receptor interactions [6]. The compound retains morphine’s C-3 phenolic hydroxyl—a known requirement for high-affinity MOR binding—while replacing the C-6 alcohol with a hydrogen atom, simplifying the molecular architecture. This modification yielded a molecule with enhanced metabolic stability compared to morphine, though with reduced intrinsic efficacy [4] [6].
Notably, L-3-OH-NMM served as the chemical precursor to levorphanol (3-hydroxy-N-methylmorphinan), a clinically deployed analgesic synthesized via direct oxidation. Kabay’s industrial-scale morphine extraction technology (patented 1925–1931) provided the alkaloid feedstock enabling such syntheses [6]. Early pharmacological characterization revealed L-3-OH-NMM’s MOR agonist profile, though its potency trailed later 6-keto-14-hydroxylated derivatives like oxymorphone. Its discovery validated the strategy of "morphine simplification" and catalyzed exploration of C-6 and C-14 substituted morphinans.
L-3-OH-NMM occupies a distinct niche within the morphinan pharmacological spectrum, differing significantly from classical derivatives in potency, receptor engagement, and chemical features:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7